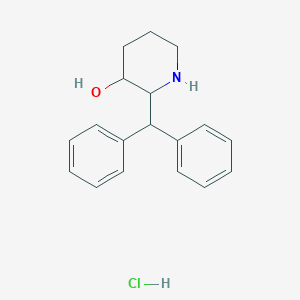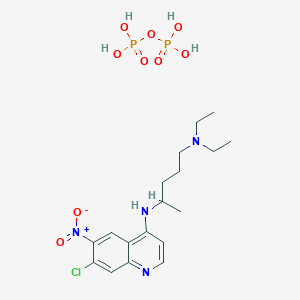
7-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline diphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline diphosphate, also known as CPT-cAMP, is a cyclic nucleotide analog that has been widely used in scientific research. It is a potent activator of protein kinase A (PKA) and has been used to study various cellular processes, including signal transduction, gene expression, and cell proliferation.
Mecanismo De Acción
7-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline diphosphate is a cyclic nucleotide analog that acts as a potent activator of PKA. It binds to the regulatory subunit of PKA, causing the dissociation of the catalytic subunit and the subsequent activation of PKA. Activated PKA then phosphorylates various target proteins, leading to changes in cellular processes such as gene expression, cell proliferation, and differentiation.
Biochemical and Physiological Effects:
7-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline diphosphate has been shown to induce differentiation in various cell types, including neuronal cells, muscle cells, and adipocytes. It has also been shown to inhibit cell proliferation in certain cancer cell lines. 7-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline diphosphate has been used to study the role of PKA in various cellular processes, including signal transduction, gene expression, and cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 7-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline diphosphate in lab experiments is its potency as a PKA activator. It has been shown to be more potent than other cyclic nucleotide analogs such as dibutyryl cAMP. 7-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline diphosphate also has a longer half-life than other cyclic nucleotide analogs, making it more stable in cell culture experiments. One limitation of using 7-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline diphosphate is its relatively high cost compared to other cyclic nucleotide analogs.
Direcciones Futuras
There are several future directions for the use of 7-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline diphosphate in scientific research. One area of interest is the role of PKA in cancer development and progression. 7-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline diphosphate has been shown to inhibit cell proliferation in certain cancer cell lines, and further research could investigate its potential as a cancer treatment. Another area of interest is the use of 7-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline diphosphate in tissue engineering and regenerative medicine. 7-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline diphosphate has been shown to induce differentiation in various cell types, and further research could investigate its potential for tissue engineering applications.
Métodos De Síntesis
7-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline diphosphate can be synthesized by reacting 7-chloro-4-nitroquinoline-2(1H)-one with diethylamine and 1-methyl-4-bromo-2-butanol in the presence of sodium hydride and dimethylformamide. The resulting product is then treated with phosphorus oxychloride and triethylamine to obtain 7-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline diphosphate.
Aplicaciones Científicas De Investigación
7-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline diphosphate has been widely used in scientific research to study various cellular processes. It has been used to activate PKA and investigate its role in cellular signaling pathways. It has also been used to study gene expression and cell proliferation. 7-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline diphosphate has been shown to induce differentiation in various cell types, including neuronal cells, muscle cells, and adipocytes.
Propiedades
Número CAS |
102259-64-3 |
|---|---|
Nombre del producto |
7-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline diphosphate |
Fórmula molecular |
C18H29ClN4O9P2 |
Peso molecular |
542.8 g/mol |
Nombre IUPAC |
4-N-(7-chloro-6-nitroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;phosphono dihydrogen phosphate |
InChI |
InChI=1S/C18H25ClN4O2.H4O7P2/c1-4-22(5-2)10-6-7-13(3)21-16-8-9-20-17-12-15(19)18(23(24)25)11-14(16)17;1-8(2,3)7-9(4,5)6/h8-9,11-13H,4-7,10H2,1-3H3,(H,20,21);(H2,1,2,3)(H2,4,5,6) |
Clave InChI |
UVEFAJOQKPONDO-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCC(C)NC1=C2C=C(C(=CC2=NC=C1)Cl)[N+](=O)[O-].OP(=O)(O)OP(=O)(O)O |
SMILES canónico |
CCN(CC)CCCC(C)NC1=C2C=C(C(=CC2=NC=C1)Cl)[N+](=O)[O-].OP(=O)(O)OP(=O)(O)O |
Sinónimos |
7-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline di phosphate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



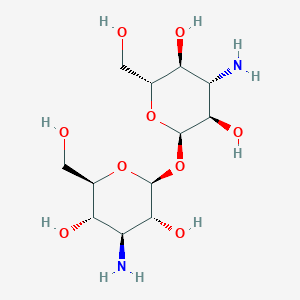

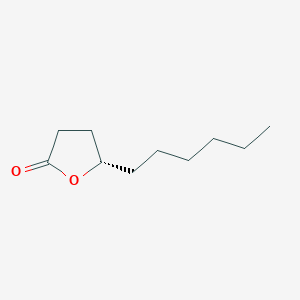
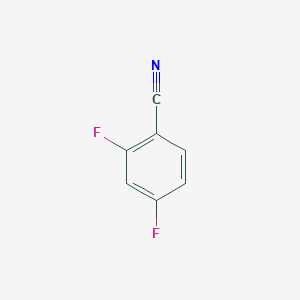
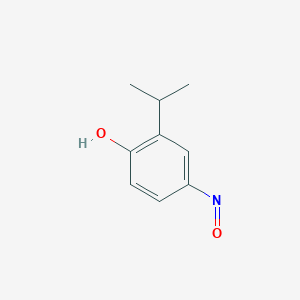



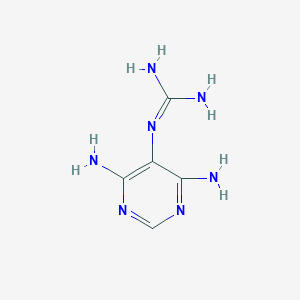
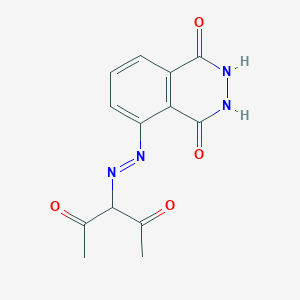

![2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B34173.png)
![2H-Thieno[2,3-d][1,2,3]triazole-5-carboxylic acid](/img/structure/B34174.png)
